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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of adipic acid and its salts,

sodium adipate and potassium adipate, as food preservatives. The information is supported by

available experimental data and principles of food microbiology and chemistry.

Introduction to Adipic Acid and Its Salts
Adipic acid is a dicarboxylic acid that is used in the food industry as an acidulant, buffering

agent, gelling aid, and flavoring agent.[1][2] Its salts, sodium adipate and potassium adipate,

are also utilized, primarily as acidity regulators and buffering agents.[3][4] The preservative

effect of these compounds is attributed to their ability to inhibit the growth of various

microorganisms, including bacteria, yeasts, and molds.

The antimicrobial efficacy of adipic acid and its salts is fundamentally linked to the

concentration of the undissociated form of the acid.[5] Undissociated organic acids are lipid-

soluble and can diffuse across the microbial cell membrane.[6] Once inside the cell, where the

pH is near neutral, the acid dissociates, releasing protons (H+) and lowering the intracellular

pH.[5][6] This acidification can disrupt enzymatic reactions and nutrient transport systems,

ultimately inhibiting microbial growth.[5]

Adipic acid is a weak acid with two pKa values: pKa1 = 4.41 and pKa2 = 5.41.[7][8][9] The pKa

is the pH at which 50% of the acid is in its undissociated form.[5] Therefore, the antimicrobial

activity of adipic acid is highly dependent on the pH of the food matrix. In more acidic
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environments (lower pH), a greater proportion of adipic acid will be in its undissociated, more

effective form.

Comparative Efficacy
Direct comparative studies providing minimum inhibitory concentration (MIC) values for adipic

acid versus its sodium and potassium salts are not readily available in published literature.

However, a comparative assessment can be made based on the principles of their mechanism

of action.

Adipic Acid (E355): When added to food, it directly lowers the pH, increasing the

concentration of the undissociated acid, which is the primary antimicrobial agent.[1]

Sodium Adipate (E356) and Potassium Adipate (E357): As salts of a weak acid, they act as

buffering agents.[3][4] Their effectiveness as preservatives depends on the initial pH of the

food and their ability to establish a pH that favors the undissociated form of adipic acid. In a

food system with a pH below the pKa of adipic acid, the adipate salts will partially convert to

the undissociated acid form, thereby exerting an antimicrobial effect.

The choice between adipic acid and its salts often depends on the desired final pH of the food

product and the need for buffering capacity.

Quantitative Data
While direct comparative data is limited, studies have investigated the tolerance of various

microorganisms to adipic acid. The following table summarizes the inhibitory concentrations of

adipic acid against different microorganisms from a screening study.

Table 1: Inhibitory Concentrations of Adipic Acid against Various Microorganisms
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Microorganism Type pH of Medium

Adipic Acid
Concentration
Causing Complete
Inhibition

Escherichia coli Bacterium 6.0 96 mM - 192 mM

Candida viswanathii Yeast 5.0 > 684 mM

Saccharomyces

cerevisiae
Yeast 5.0 > 684 mM

Aspergillus niger Fungus 5.0
Growth observed at all

tested concentrations

Source: Adapted from screening studies on adipic acid tolerance.[2]

Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of adipic acid is illustrated below.
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Caption: Antimicrobial mechanism of adipic acid.

Experimental Protocols
To determine and compare the antimicrobial efficacy of adipic acid and its salts, the broth

microdilution method to find the Minimum Inhibitory Concentration (MIC) is a standard and

reproducible protocol.

Protocol: Broth Microdilution Method for MIC
Determination
1. Preparation of Materials:

Test substances: Adipic acid, sodium adipate, potassium adipate.
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Test microorganisms: Relevant food spoilage or pathogenic bacteria and yeasts (e.g.,

Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae).

Growth medium: Appropriate sterile liquid broth (e.g., Mueller-Hinton Broth for bacteria,

Sabouraud Dextrose Broth for yeasts).

Sterile 96-well microtiter plates.

Sterile saline or phosphate-buffered saline (PBS).

Spectrophotometer.

2. Preparation of Inoculum:

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

Suspend the colonies in sterile saline or PBS.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2

x 10⁸ CFU/mL for bacteria).

Dilute this suspension in the appropriate broth to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Test Substance Dilutions:

Prepare stock solutions of adipic acid, sodium adipate, and potassium adipate in the

appropriate sterile broth. The pH of the solutions should be recorded. For adipic acid, the pH

will be inherently low. For the salts, the pH may need to be adjusted to reflect the target food

matrix.

Perform serial two-fold dilutions of each stock solution in the 96-well plate. For example,

starting with a concentration of 2000 µg/mL, dilute down to obtain a range of concentrations

(e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

4. Inoculation and Incubation:

Add the prepared microbial inoculum to each well containing the diluted test substances.
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Include a positive control (broth with inoculum, no test substance) and a negative control

(broth only, no inoculum).

Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C

for 18-24 hours for most bacteria).

5. Determination of MIC:

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration

of the test substance that completely inhibits visible growth of the microorganism.

Alternatively, the optical density (OD) of each well can be measured using a microplate

reader.
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Caption: Workflow for MIC determination via broth microdilution.

Regulatory and Safety Information
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Adipic acid (E355), sodium adipate (E356), and potassium adipate (E357) are approved food

additives in many regions, including the European Union. The FDA lists adipic acid as

Generally Recognized as Safe (GRAS) for use as a flavoring agent, leavening agent, and pH

control agent. The Acceptable Daily Intake (ADI) for adipic acid and its salts is up to 5 mg/kg of

body weight.[1]

Conclusion
The preservative action of adipic acid and its salts is primarily dependent on the concentration

of undissociated adipic acid, which is a function of the pH of the food product. Adipic acid is

most effective in acidic conditions. Sodium and potassium adipate serve as acidity regulators

and their preservative efficacy is realized when the food matrix pH allows for the formation of

undissociated adipic acid.

While quantitative data directly comparing the three is scarce, their relative effectiveness can

be predicted based on their influence on the final pH of the food product. For a comprehensive

and direct comparison, it is recommended that researchers conduct side-by-side MIC studies

using a standardized protocol, such as the broth microdilution method detailed in this guide.

This will provide valuable data for the informed selection of the most appropriate preservative

for a specific food application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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